

# Synergistic Potential of Anticancer Agent INT230-6 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Anticancer agent INT230-6 is an investigational drug product designed for direct intratumoral injection. It comprises a novel formulation of two established chemotherapy agents, cisplatin and vinblastine, combined with an amphiphilic cell penetration enhancer. This unique composition is intended to facilitate the dispersion of the cytotoxic drugs throughout the injected tumor, leading to localized cancer cell death and the induction of a systemic anti-tumor immune response. This guide provides a comparative analysis of the synergistic effects of INT230-6 with other cancer therapies, based on available preclinical and clinical data.

## **Mechanism of Action: In Situ Vaccination**

INT230-6's primary mechanism of action is the induction of immunogenic cell death, which effectively transforms the treated tumor into an in situ vaccine.[1][2] The intratumoral injection of cisplatin and vinblastine leads to localized cytotoxicity.[1] This process results in the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which recruit and activate antigen-presenting cells (APCs) like dendritic cells.[3] These activated APCs then prime T cells to recognize and attack cancer cells not only at the injection site but also at distant metastatic locations, a phenomenon known as the abscopal effect.



# Mechanism of Action: INT230-6 In Situ Vaccination INT230-6 Injection (Cisplatin + Vinblastine)



Click to download full resolution via product page

Caption:In Situ vaccination mechanism of INT230-6.



# **Synergistic Effects of INT230-6 with Immunotherapies**

Clinical trial data has demonstrated the potential for synergistic effects when INT230-6 is combined with immune checkpoint inhibitors, such as pembrolizumab (anti-PD-1) and ipilimumab (anti-CTLA-4).

# **Quantitative Data Summary: Clinical Trials**

The following tables summarize key efficacy data from the phase 1/2 clinical trial (NCT03058289) of INT230-6 alone and in combination with immunotherapies in patients with various advanced solid tumors.

Table 1: INT230-6 in Combination with Pembrolizumab

| Efficacy Endpoint                   | INT230-6<br>Monotherapy<br>(n=64) | INT230-6 +<br>Pembrolizumab<br>(n=24) | Data Source(s) |
|-------------------------------------|-----------------------------------|---------------------------------------|----------------|
| Median Overall<br>Survival (mOS)    | 373 days                          | 205 days                              | [4][5]         |
| Disease Control Rate (DCR) >50 days | 50.9%                             | 47.6%                                 | [4]            |

Note: The patient population in the combination arm was heavily pretreated and included cancers known to be less responsive to immunotherapy, such as pancreatic, bile duct, and colorectal cancer.[4][5]

Table 2: INT230-6 in Combination with Ipilimumab in Sarcoma Patients



| Efficacy Endpoint                   | INT230-6<br>Monotherapy<br>(n=15) | INT230-6 +<br>Ipilimumab (n=12) | Data Source(s) |
|-------------------------------------|-----------------------------------|---------------------------------|----------------|
| Median Overall<br>Survival (mOS)    | 649 days                          | Not Reached (as of June 2022)   | [6]            |
| Disease Control Rate (DCR) >50 days | 56%                               | 57%                             | [6]            |

# Synergistic Potential of INT230-6 Components (Cisplatin and Vinblastine) with Other Chemotherapy Drugs

While specific preclinical synergy data for INT230-6 in combination with other chemotherapy agents is not publicly available, the synergistic potential of its components, cisplatin and vinblastine, is well-documented.

Table 3: Reported Synergistic or Additive Effects of Cisplatin and Vinblastine with Other Chemotherapeutic Agents

| Drug Combination                                             | Cancer Type                              | Observed Effect                                                                  | Data Source(s) |
|--------------------------------------------------------------|------------------------------------------|----------------------------------------------------------------------------------|----------------|
| Cisplatin + Doxorubicin + Vinblastine                        | Endometrial<br>Carcinoma                 | No significant improvement over doxorubicin alone                                | [7]            |
| Cisplatin + Vinblastine                                      | Malignant<br>Mesothelioma                | Effective with acceptable toxicity                                               | [8]            |
| Cisplatin + Fractionated Radiotherapy                        | Pharyngeal<br>Squamous Cell<br>Carcinoma | Synergistic antitumor effect                                                     | [9]            |
| Methotrexate + Vinblastine + Doxorubicin + Cisplatin (M-VAC) | Transitional Cell<br>Carcinoma           | Effective as second-<br>line therapy after<br>gemcitabine +<br>cisplatin failure | [7]            |



# Experimental Protocols Clinical Trial Protocol for INT230-6 Combination Therapy (Abridged)

The following is a generalized protocol based on the design of the IT-01 (NCT03058289) clinical trial.



Click to download full resolution via product page

Caption: Generalized clinical trial workflow for INT230-6 combination therapy.

# Standard Protocol for In Vitro Synergy Assessment: Checkerboard Assay

The checkerboard assay is a standard method to evaluate the synergistic, additive, or antagonistic effects of drug combinations in vitro.[10][11][12]

Preparation of Drug Solutions:



- Prepare stock solutions of each drug (e.g., INT230-6 and a comparator chemotherapeutic agent) at a high concentration in a suitable solvent.
- Create a series of serial dilutions for each drug in the appropriate cell culture medium.

#### · Cell Seeding:

 Seed cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

#### • Drug Combination Matrix:

- Add the serially diluted drugs to the 96-well plate in a checkerboard pattern. One drug is diluted along the x-axis (columns), and the second drug is diluted along the y-axis (rows).
- Each well will contain a unique concentration combination of the two drugs. Include wells with each drug alone and untreated control wells.

#### Incubation:

 Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

#### · Cell Viability Assessment:

- Measure cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
- Data Analysis and Synergy Calculation:
  - Determine the concentration of each drug required to inhibit 50% of cell growth (IC50) for each drug alone and in combination.
  - Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value indicates the nature of the drug interaction:
    - CI < 1: Synergy</p>



- CI = 1: Additive effect
- CI > 1: Antagonism

### Conclusion

INT230-6 demonstrates a novel mechanism of action by transforming the tumor into an in situ vaccine, which shows significant synergistic potential with immune checkpoint inhibitors in clinical settings. While quantitative preclinical data on its synergy with other chemotherapy drugs are limited, the established synergistic profiles of its components, cisplatin and vinblastine, suggest a broad potential for combination therapies. Further preclinical studies utilizing standardized methodologies, such as the checkerboard assay, are warranted to fully elucidate the synergistic interactions of INT230-6 with a wider range of anticancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. In situ vaccination: Cancer immunotherapy both personalized and off-the-shelf PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. intensitytherapeutics.com [intensitytherapeutics.com]
- 5. Intensity Therapeutics' INT230-6 Demonstrates Increased Survival as Either Monotherapy or in Combination with Pembrolizumab in Patients with Relapsed, Refractory, Metastatic Solid Tumor Cancers [prnewswire.com]
- 6. intensitytherapeutics.com [intensitytherapeutics.com]
- 7. Doxorubicin-cisplatin-vinblastine combination chemotherapy of advanced endometrial carcinoma: a Southwest Oncology Group Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. intensitytherapeutics.com [intensitytherapeutics.com]



- 9. Synergistic effect of cisplatin chemotherapy combined with fractionated radiotherapy regimen in HPV-positive and HPV-negative experimental pharyngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [Synergistic Potential of Anticancer Agent INT230-6 in Combination Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603354#synergistic-effects-of-anticancer-agent-230-with-other-chemotherapy-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com